2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of piperidine using tert-butoxycarbonyl (Boc) groups. The protected piperidine is then subjected to a cycloaddition reaction with azides to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a piperidine and a triazole ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20N4O4 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-14-8-10(15-17)11(18)19/h8-9H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
PIQSVWCNBMSCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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